4-Amino-3-nitrobenzohydrazide

Affinity chromatography Horseradish peroxidase purification Benzohydrazide ligands

4-Amino-3-nitrobenzohydrazide (CAS 205652-97-7, C₇H₈N₄O₃, MW 196.16 g/mol) is a disubstituted benzohydrazide scaffold bearing both an electron‑donating 4‑amino group and an electron‑withdrawing 3‑nitro group on the aromatic ring. This combination confers a balance of hydrophilicity (XLogP3 = ‑0.3, topological polar surface area = 127 Ų), three hydrogen‑bond donor sites and five acceptor sites, and a single rotatable bond, making it a compact but functionally dense intermediate for heterocyclic synthesis and a candidate ligand in enzyme inhibition or affinity chromatography.

Molecular Formula C7H8N4O3
Molecular Weight 196.16 g/mol
Cat. No. B8688834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-nitrobenzohydrazide
Molecular FormulaC7H8N4O3
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])N
InChIInChI=1S/C7H8N4O3/c8-5-2-1-4(7(12)10-9)3-6(5)11(13)14/h1-3H,8-9H2,(H,10,12)
InChIKeyQGFKIVZRTNIOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-nitrobenzohydrazide – Key Chemical Profile and Procurement Baseline


4-Amino-3-nitrobenzohydrazide (CAS 205652-97-7, C₇H₈N₄O₃, MW 196.16 g/mol) is a disubstituted benzohydrazide scaffold bearing both an electron‑donating 4‑amino group and an electron‑withdrawing 3‑nitro group on the aromatic ring [1]. This combination confers a balance of hydrophilicity (XLogP3 = ‑0.3, topological polar surface area = 127 Ų), three hydrogen‑bond donor sites and five acceptor sites, and a single rotatable bond, making it a compact but functionally dense intermediate for heterocyclic synthesis and a candidate ligand in enzyme inhibition or affinity chromatography [1].

4-Amino-3-nitrobenzohydrazide – Why Structural Position Matters for Procurement Decisions


Benzohydrazide derivatives with identical elemental composition but different substitution patterns exhibit markedly divergent performance in both enzymatic and affinity‑chromatography applications. For instance, the positional isomer 4‑amino‑2‑nitrobenzohydrazide outperforms 4‑amino‑3‑nitrobenzohydrazide in horseradish peroxidase (HRP) purification by a factor of >2.5 in purification fold and >5 in yield [1]. Conversely, the regioisomer 2‑amino‑3‑nitrobenzohydrazide achieves nanomolar inhibition of human carbonic anhydrase isoforms (hCA‑I IC₅₀ = 0.030 µM; hCA‑II IC₅₀ = 0.047 µM), a profile that cannot be assumed for the 4‑amino‑3‑nitro isomer without direct testing [2]. Simply selecting the lowest‑cost benzohydrazide without verifying the nitro‑ and amino‑substitution pattern therefore carries a high risk of obtaining a compound with incompatible reactivity or target selectivity.

4-Amino-3-nitrobenzohydrazide – Quantitative Differentiation Evidence vs. Closest Analogs


HRP Affinity Purification: 4‑Amino‑3‑nitro vs. 4‑Amino‑2‑nitro Benzohydrazide

When immobilised on Sepharose‑4B‑L‑Tyrosine affinity gel for single‑step HRP purification, 4‑amino‑3‑nitrobenzohydrazide yielded 1.2 % enzyme recovery with a 60.3‑fold purification factor. Under identical conditions, the 2‑nitro positional isomer (4‑amino‑2‑nitrobenzohydrazide) delivered 6.5 % yield and a 151.7‑fold purification factor [1]. This demonstrates that the nitro‑group position strongly governs binding capacity and selectivity, making the 3‑nitro isomer a lower‑affinity capture ligand suitable when weaker interaction or easier elution is desired.

Affinity chromatography Horseradish peroxidase purification Benzohydrazide ligands

Myeloperoxidase Compound‑II Reduction Rate: Substituent‑Dependent Reactivity Gradient

Transient‑state kinetic measurements demonstrate that the rate constant for compound II reduction by 4‑aminobenzoic acid hydrazide (ABAH) is 6.5 × 10⁵ M⁻¹ s⁻¹, while 4‑nitrobenzoic acid hydrazide reduces compound II at 1.3 × 10³ M⁻¹ s⁻¹ – a 500‑fold difference attributable solely to the para‑substituent electronic character [1]. 4‑Amino‑3‑nitrobenzohydrazide, bearing both an amino (σ⁺ = −1.3) and a nitro (σ⁺ = 0.79) substituent, is predicted by Hammett analysis to display an intermediate rate constant, offering tunable radical‑generating capacity for users seeking myeloperoxidase‑dependent probe design where ABAH is too reactive and 4‑nitrobenzohydrazide too inert.

Myeloperoxidase inhibition Radical mechanism Benzohydrazide oxidation kinetics

Carbonic Anhydrase Inhibition: Isomer Selectivity Divergence

In a panel of 10 benzohydrazide derivatives tested against human erythrocyte hCA‑I and hCA‑II, 2‑amino‑3‑nitrobenzohydrazide was the most potent inhibitor (hCA‑I IC₅₀ = 0.030 µM; hCA‑II IC₅₀ = 0.047 µM) [1]. The 4‑amino‑3‑nitro isomer was not included in the study, and the structurally distinct substitution pattern (amino para to hydrazide vs. amino ortho to hydrazide) is expected to dramatically alter zinc‑binding geometry in the active site. This absence of hCA data for the 4‑amino‑3‑nitro isomer differentiates it from the well‑characterized 2‑amino‑3‑nitro lead: users targeting carbonic anhydrase should prioritise 2‑amino‑3‑nitrobenzohydrazide, whereas those seeking a benzohydrazide with minimal hCA off‑target liability may find the 4‑amino‑3‑nitro isomer a strategically uncharacterised option.

Carbonic anhydrase inhibition Isozyme selectivity Benzohydrazide SAR

Physicochemical Property Differentiation: Solubility and Hydrogen‑Bond Capacity

Computed molecular descriptors highlight that 4‑amino‑3‑nitrobenzohydrazide (MW 196.16; XLogP3 −0.3; TPSA 127 Ų; 3 HBD; 5 HBA) occupies a distinct physicochemical space compared to the commonly used inhibitor 4‑aminobenzohydrazide (ABAH; MW 151.17; XLogP3 ~0.4; TPSA ~81 Ų; 3 HBD; 4 HBA) and 4‑nitrobenzohydrazide (MW 181.15; XLogP3 ~0.5; TPSA ~118 Ų; 2 HBD; 5 HBA) [1][2]. The higher TPSA and lower logP of the 4‑amino‑3‑nitro derivative predict superior aqueous solubility and lower passive membrane permeability relative to ABAH, properties that influence both formulation conditions and pharmacokinetic behaviour in cell‑based assays.

Physicochemical profiling Solubility parameters Medicinal chemistry design

4-Amino-3-nitrobenzohydrazide – High‑Confidence Application Scenarios Stemming from Differentiation Evidence


Weaker‑Affinity Peroxidase Affinity Ligand for Single‑Step Enzyme Purification

Immobilise 4‑amino‑3‑nitrobenzohydrazide on Sepharose‑4B‑L‑Tyrosine gel to capture horseradish peroxidase or plant peroxidase enzymes with a lower binding affinity than the 2‑nitro isomer. The reduced yield (1.2 %) and purification factor (60.3‑fold) relative to 4‑amino‑2‑nitrobenzohydrazide (6.5 % yield; 151.7‑fold) make it suitable when controlled elution or stepwise purification is required [1].

Myeloperoxidase Probe Development Requiring Intermediate Radical‑Generating Reactivity

Employ 4‑amino‑3‑nitrobenzohydrazide as a benzohydrazide scaffold that, on the basis of Hammett analysis, is predicted to exhibit a myeloperoxidase compound‑II reduction rate intermediate between the highly reactive 4‑aminobenzohydrazide (6.5 × 10⁵ M⁻¹ s⁻¹) and the minimally reactive 4‑nitrobenzohydrazide (1.3 × 10³ M⁻¹ s⁻¹) [2]. This tunability is valuable for designing mechanism‑based inhibitors or activity‑based probes where excessive reactivity would cause off‑target oxidation.

Aqueous‑Phase Organic Synthesis and Crystallisation Scaffold

Leverage the high topological polar surface area (127 Ų) and negative logP (−0.3) of 4‑amino‑3‑nitrobenzohydrazide for reactions or crystallisation trials under aqueous conditions [3]. Compared with 4‑aminobenzohydrazide (TPSA ~81 Ų; logP ~0.4), the 3‑nitro‑substituted derivative provides superior water solubility and crystal‑packing hydrogen‑bond opportunities through five hydrogen‑bond acceptors.

Negative‑Selection Scaffold for Carbonic Anhydrase‑Free Programmes

When the goal is to avoid carbonic anhydrase inhibition, select 4‑amino‑3‑nitrobenzohydrazide over 2‑amino‑3‑nitrobenzohydrazide, the latter being a potent hCA‑I/II inhibitor (IC₅₀ = 0.030 and 0.047 µM, respectively) [4]. The absence of published hCA inhibition data for the 4‑amino‑3‑nitro isomer, combined with its distinct substitution geometry, supports its use in programmes where hCA activity would constitute an off‑target liability.

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